molecular formula C6H4N2O B1322302 4-Hydroxypicolinonitrile CAS No. 475057-86-4

4-Hydroxypicolinonitrile

Cat. No.: B1322302
CAS No.: 475057-86-4
M. Wt: 120.11 g/mol
InChI Key: ICOWSSBPPBHNCA-UHFFFAOYSA-N
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Description

4-Hydroxypicolinonitrile, also known as 4-hydroxy-2-pyridinecarbonitrile, is a heterocyclic organic compound with the molecular formula C6H4N2O. It is a derivative of picolinonitrile, featuring a hydroxyl group at the fourth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4-Hydroxypicolinonitrile involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions. This method is notable for its efficiency and the mild conditions required .

Another approach involves the functionalization of isoxazole via 4-isoxazolyl magnesium species, which undergoes an intramolecular SEAr reaction catalyzed by gold(I) to afford isoxazolopyridines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypicolinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 4-pyridinecarboxaldehyde or 4-pyridinecarboxylic acid.

    Reduction: Formation of 4-hydroxypicolinamines.

    Substitution: Formation of 4-alkoxypicolinonitriles or 4-acylpicolinonitriles.

Mechanism of Action

The mechanism of action of 4-Hydroxypicolinonitrile and its derivatives involves various molecular targets and pathways:

Comparison with Similar Compounds

4-Hydroxypicolinonitrile can be compared with other similar compounds, such as:

  • 3-Hydroxy-4-phenylpicolinonitrile
  • 3-Hydroxy-4-methylpicolinonitrile
  • 3-Hydroxy-4-pentylpicolinonitrile
  • 4-(tert-Butyl)-3-hydroxypicolinonitrile
  • 3-Hydroxy-4-(p-tolyl)picolinonitrile
  • 3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile
  • 3-Hydroxy-4-(3-methoxyphenyl)picolinonitrile
  • 3-Hydroxy-4-(4-(trifluoromethyl)phenyl)picolinonitrile
  • 3-Hydroxy-4-(trimethylsilyl)picolinonitrile
  • 3-Hydroxy-4-(thiophen-2-yl)picolinonitrile

These compounds share similar structural features but differ in the substituents attached to the pyridine ring, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

4-oxo-1H-pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-4-5-3-6(9)1-2-8-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOWSSBPPBHNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622208
Record name 4-Oxo-1,4-dihydropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475057-86-4
Record name 4-Oxo-1,4-dihydropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-4-HYDROXYPYRIDINE
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